molecular formula C15H11Cl2NOS B4149887 2-(3,5-dichloro-4-ethoxyphenyl)-1,3-benzothiazole

2-(3,5-dichloro-4-ethoxyphenyl)-1,3-benzothiazole

Cat. No.: B4149887
M. Wt: 324.2 g/mol
InChI Key: OVYQADPVRPWOLO-UHFFFAOYSA-N
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Description

2-(3,5-dichloro-4-ethoxyphenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of two chlorine atoms and an ethoxy group attached to the phenyl ring, which is further connected to the benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichloro-4-ethoxyphenyl)-1,3-benzothiazole typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloro-4-ethoxyaniline and 2-aminothiophenol.

    Formation of Benzothiazole Ring: The key step involves the cyclization of 3,5-dichloro-4-ethoxyaniline with 2-aminothiophenol under acidic conditions to form the benzothiazole ring.

    Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures (around 150-200°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the cyclization reaction.

    Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the reaction.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dichloro-4-ethoxyphenyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding benzothiazoline derivative.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 2-(3,5-dichloro-4-aminophenyl)-1,3-benzothiazole can be formed.

    Oxidation Products: Products like this compound sulfoxide or sulfone can be obtained.

    Reduction Products: The corresponding benzothiazoline derivative is formed upon reduction.

Scientific Research Applications

2-(3,5-dichloro-4-ethoxyphenyl)-1,3-benzothiazole has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It is used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dichloro-4-ethoxyphenyl)-1,3-benzothiazole involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to its observed effects.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

    Binding Interactions: The presence of chlorine and ethoxy groups enhances its binding affinity to target molecules, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzothiazole: Similar structure with a methoxy group instead of an ethoxy group.

    2-(3,5-dichloro-4-ethoxyphenyl)-1,3-benzoxazole: Contains a benzoxazole ring instead of a benzothiazole ring.

    2-(3,5-dichloro-4-ethoxyphenyl)-1,3-benzimidazole: Contains a benzimidazole ring instead of a benzothiazole ring.

Uniqueness

2-(3,5-dichloro-4-ethoxyphenyl)-1,3-benzothiazole is unique due to:

    Specific Substituents: The combination of chlorine and ethoxy groups on the phenyl ring provides distinct chemical and biological properties.

    Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound.

Properties

IUPAC Name

2-(3,5-dichloro-4-ethoxyphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NOS/c1-2-19-14-10(16)7-9(8-11(14)17)15-18-12-5-3-4-6-13(12)20-15/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYQADPVRPWOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C2=NC3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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